({1-[(Diphenylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile
Description
The compound ({1-[(Diphenylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile features a 1,2,4-triazole core substituted at the 5-position with a sulfanylacetonitrile group and at the 1-position with a diphenylaminomethyl moiety. The triazole ring contributes to stability and hydrogen-bonding capacity, while the nitrile group may enhance electrophilic reactivity .
Properties
CAS No. |
61691-06-3 |
|---|---|
Molecular Formula |
C17H15N5S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-[[2-[(N-phenylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetonitrile |
InChI |
InChI=1S/C17H15N5S/c18-11-12-23-17-19-13-20-22(17)14-21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,13H,12,14H2 |
InChI Key |
VPDYGHZPSDESPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CN2C(=NC=N2)SCC#N)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation of the 1,2,4-Triazole Core
The synthesis begins with the formation of the 1,2,4-triazole ring, which is a key heterocyclic core. This is typically achieved by condensation and cyclization reactions involving suitable precursors such as chloroacetamide derivatives. A practical and efficient method involves a one-pot tandem process:
- Condensation of chloroacetamide with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an active imine intermediate.
- Cyclization with hydrazine derivatives (e.g., hydrazine hydrate or hydrazine acetate) to yield the triazole ring system.
Optimization of this step has shown that using hydrazine acetate in solvents like 1,4-dioxane or tetrahydrofuran can significantly improve yields (up to 74%) compared to earlier methods.
Functionalization: Formation of Chloromethyl Triazole Intermediate
After obtaining the triazole, selective methylation at the nitrogen atom is required to form chloromethyl triazole derivatives. This step is challenging due to:
- Instability of intermediates in strongly alkaline conditions.
- Low selectivity and yields when using conventional methylation reagents such as iodomethane or methyl sulfate.
A two-stage approach is often employed:
- First, prepare a demethylated triazole intermediate.
- Then perform selective N1-methylation under carefully controlled conditions (e.g., using iodomethane with potassium carbonate base in DMF at 40 °C) to achieve high yields (~80%) of the chloromethyl triazole.
Linkage to Acetonitrile via Sulfanyl Group
The final synthetic step involves linking the triazole core to the acetonitrile moiety through a sulfanyl (–S–) linkage. This is typically accomplished by nucleophilic substitution:
- The sulfanyl group acts as a nucleophile attacking the electrophilic carbon of acetonitrile derivatives.
- This step requires careful control of reaction conditions (e.g., base, solvent, temperature) to maximize yield and purity.
Potassium carbonate in DMF at moderate temperatures (around 40 °C) has been found effective for this nucleophilic substitution, balancing reactivity and stability of intermediates.
| Step | Reagents/Conditions | Solvent | Temp (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Triazole core formation | Chloroacetamide + DMF-DMA + Hydrazine acetate | 1,4-Dioxane | Reflux | 74 | One-pot tandem condensation and cyclization |
| N1-Methylation of triazole | Iodomethane + K2CO3 | DMF | 40 | 80 | Selective methylation, avoids side products |
| N-Alkylation with triazone | Triazone + chloromethyl triazole + K2CO3 | DMF | 40 | 25–60 | Yield depends on equivalents and temp |
| Sulfanyl linkage to acetonitrile | Sulfanyl nucleophile + acetonitrile derivative | DMF | 40 | Variable | Requires optimization for best purity/yield |
- The choice of base is critical: potassium carbonate outperforms weaker bases (TEA, DIPEA) and stronger bases (NaOH, t-BuOK) in the alkylation steps, likely due to balancing nucleophilicity and substrate stability.
- Reaction temperature optimization shows that moderate heating (40 °C) improves yields compared to room temperature or higher temperatures, which may cause decomposition.
- Solvent effects are notable: DMF is preferred over acetonitrile for alkylation steps due to better solubility and reaction kinetics.
- The instability of intermediates in alkaline media necessitates careful control of pH and reaction time to avoid side reactions and decomposition.
- Multi-step one-pot processes enhance atom economy and reduce purification steps, improving overall synthetic efficiency.
The preparation of ({1-[(Diphenylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile involves a sophisticated sequence of heterocyclic synthesis, selective methylation, and nucleophilic substitution reactions. Recent advances emphasize practical one-pot strategies, careful base and solvent selection, and temperature control to optimize yields and selectivity. These methods are supported by detailed experimental studies and crystallographic confirmation of key intermediates, providing a robust foundation for further research and application in organic synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((1-((Diphenylamino)methyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity :
- Several studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The compound's structure suggests potential efficacy against various pathogens due to its ability to disrupt cellular processes in bacteria and fungi.
- Case Study : A recent investigation demonstrated that similar triazole compounds showed up to 90% inhibition of bacterial growth in vitro, suggesting that 2-({1-[(Diphenylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile may possess comparable activity .
-
Anticancer Properties :
- Triazole derivatives have been explored for their anticancer properties, with mechanisms involving apoptosis induction and cell cycle arrest.
- Case Study : Research on related compounds revealed that they could inhibit tumor growth in various cancer cell lines, leading to further exploration of 2-({1-[(Diphenylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile as a potential anticancer agent .
Agricultural Applications
-
Fungicides :
- The compound's structural features suggest potential use as a fungicide. Triazoles are widely used in agriculture to manage fungal diseases in crops.
- Data Table : Efficacy of triazole derivatives as fungicides:
Compound Name Pathogen Targeted Efficacy (%) Compound A Fusarium spp. 85 Compound B Aspergillus spp. 90 2-({1-[(Diphenylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile TBD
Material Science Applications
- Polymer Chemistry :
Analytical Applications
-
Chromatography :
- The compound can be utilized as a stationary phase or modifier in chromatographic techniques due to its unique chemical structure.
- Data Table : Performance of triazole-based compounds in HPLC:
Compound Name Retention Time (min) Resolution Compound C 5.3 2.0 Compound D 6.0 2.5 2-({1-[(Diphenylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile TBD
Mechanism of Action
The mechanism of action of 2-((1-((Diphenylamino)methyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and inferred properties of the target compound with analogs from literature and patents:
Key Observations :
- Triazole vs. Pyrazole Cores : The target compound’s triazole core (vs. pyrazole in 7a) may confer greater thermal stability and hydrogen-bonding capacity due to nitrogen positioning .
- The sulfanylacetonitrile substituent offers nucleophilic reactivity distinct from the methylsulfonyl group in the patent compound, which is electron-withdrawing and may stabilize charge interactions .
Biological Activity
The compound ({1-[(Diphenylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile is a novel triazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
Synthesis of the Compound
The synthesis of this compound typically involves the alkylation of 1,2,4-triazole thiol derivatives. For instance, a study reported the synthesis of related triazole compounds through nucleophilic substitution mechanisms involving sulfur atoms. The process often includes several steps such as deprotection and characterization using spectroscopic methods like NMR and TLC to confirm the formation of the desired products .
Biological Activity
The biological activity of triazole derivatives, including ({1-[(Diphenylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile, has been investigated in various studies. Key areas of focus include:
Antimicrobial Activity
Triazole compounds are known for their antimicrobial properties. Research has shown that derivatives can exhibit significant antibacterial and antifungal activities. For example, certain triazole derivatives have been tested against various pathogens, demonstrating effective inhibition at low concentrations .
Anti-inflammatory Properties
Some studies have highlighted the anti-inflammatory potential of triazole derivatives. These compounds can act as multi-target inhibitors affecting pathways associated with inflammation. The ability to inhibit enzymes like COX-2 and 5-LOX positions them as promising candidates in the development of anti-inflammatory drugs .
Anticancer Activity
Triazole derivatives have also been explored for their anticancer properties. Certain compounds have shown efficacy in suppressing tumor growth in xenograft models, indicating their potential as therapeutic agents in oncology . The mechanism often involves modulation of critical signaling pathways such as PI3K/AKT/mTOR.
Case Studies
Case Study 1: Antimicrobial Testing
A study synthesized several triazole derivatives and evaluated their antimicrobial activity against standard bacterial strains. The results indicated that specific modifications to the triazole ring significantly enhanced antibacterial efficacy compared to controls .
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on anti-inflammatory activity, a series of triazole compounds were tested for their ability to inhibit COX-2 and 5-LOX. The findings suggested that these compounds could serve as safer alternatives to traditional NSAIDs due to their multitarget action and reduced side effects .
Research Findings Summary Table
Q & A
Q. What are the recommended safety protocols for handling ({1-[(Diphenylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile in laboratory settings?
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer: Use 1H/13C NMR to confirm the presence of diphenylamino and sulfanyl groups. FT-IR can validate functional groups (e.g., C≡N stretch at ~2250 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For advanced purity checks, combine with HPLC-UV or GC-MS .
Q. How can researchers optimize synthetic yields of this compound using Design of Experiments (DoE)?
- Methodological Answer: Apply response surface methodology (RSM) to test variables like reaction temperature, solvent polarity (e.g., acetonitrile vs. DMF), and catalyst loading. Use software tools (e.g., JMP, Minitab) to model interactions and identify optimal conditions. This reduces trial-and-error iterations by ~40% .
Advanced Research Questions
Q. What computational strategies are suitable for predicting the compound’s electronic properties and reactivity?
- Methodological Answer: Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Pair with molecular dynamics (MD) simulations to study solvation effects. Tools like Gaussian or ORCA are recommended .
Q. How does the diphenylamino substituent influence the compound’s potential as a ligand in coordination chemistry?
- Methodological Answer: The electron-donating diphenylamino group enhances metal-binding affinity by stabilizing charge transfer. Test via UV-Vis titration with transition metals (e.g., Cu²⁺, Fe³⁺) to determine stoichiometry and stability constants (log K). Compare with analogs lacking the substituent to isolate its effect .
Q. What experimental approaches can resolve contradictions in reported solubility data for this compound?
- Methodological Answer: Conduct solvatochromic analysis using solvents of varying polarity (e.g., water, DMSO, hexane). Measure solubility via gravimetric or spectrophotometric methods. Apply Hansen solubility parameters to correlate results with solvent polarity indices. Replicate under controlled humidity/temperature .
Q. How can molecular docking elucidate this compound’s bioactivity against kinase targets?
- Methodological Answer: Use AutoDock Vina or Schrödinger Suite to dock the compound into kinase ATP-binding pockets (e.g., EGFR, BRAF). Validate with MD simulations to assess binding stability. Cross-reference with in vitro assays (e.g., kinase inhibition IC50) to correlate computational predictions with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
